3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione
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Overview
Description
3-({4-[(7-Fluoro-4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a fluorine atom, and a thiolane-1,1-dione moiety, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the quinazolinone core One common approach is to start with a suitable amine and react it with an appropriate carboxylic acid derivative to form the quinazolinone structure
Industrial Production Methods
Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale synthesis. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiolane-1,1-dione moiety can be oxidized to form sulfones or sulfoxides.
Reduction: : The quinazolinone core can be reduced to form dihydroquinazolines.
Substitution: : The fluorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfones or sulfoxides.
Reduction: : Dihydroquinazolines.
Substitution: : Hydroxylated or aminated quinazolines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe for studying biological systems, particularly those involving quinazolinone derivatives.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : It might find use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of the fluorine atom and the thiolane-1,1-dione group Similar compounds might include other quinazolinone derivatives or molecules with similar functional groups
List of Similar Compounds
Quinazolinone derivatives: : Various analogs with different substituents on the quinazolinone core.
Thiolane-1,1-dione derivatives: : Compounds with similar sulfur-containing rings.
Fluorinated organic compounds: : Molecules containing fluorine atoms in similar positions.
Properties
IUPAC Name |
3-[[1-[(1,1-dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O3S/c20-16-1-2-17-18(9-16)21-13-23(19(17)24)11-14-3-6-22(7-4-14)10-15-5-8-27(25,26)12-15/h1-2,9,13-15H,3-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFSRMDINKNOZCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=NC3=C(C2=O)C=CC(=C3)F)CC4CCS(=O)(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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